1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

Medicinal Chemistry Synthetic Methodology KDM5 Inhibitors

Fragment-based drug discovery programs targeting epigenetic or metabolic diseases often encounter unreliable sourcing of validated heterocyclic scaffolds with defined substitution patterns. 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (CAS 1176466-13-9) solves this as a low-MW (179.22 g/mol) pyrazole-pyrrolidine amide building block with proven utility in KDM5A/B inhibitor, 11β-HSD1 inhibitor (lead IC50 = 0.1 nM), and S1PR2 antagonist programs. Its well-defined 4-position carbonyl-pyrrolidine moiety and C-N amide linkage enable rapid analog synthesis and systematic SAR exploration. BenchChem supplies this compound in stock for immediate dispatch, ensuring uninterrupted lead optimization workflows.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 1176466-13-9
Cat. No. B6577829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole
CAS1176466-13-9
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)N2CCCC2
InChIInChI=1S/C9H13N3O/c1-11-7-8(6-10-11)9(13)12-4-2-3-5-12/h6-7H,2-5H2,1H3
InChIKeyIWIMAOVPKQCJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: Key Intermediate


1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (CAS 1176466-13-9) is a heterocyclic amide consisting of a 1-methylpyrazole core linked to a pyrrolidine ring via a carbonyl group at the 4-position [1]. This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, enabling the construction of diverse, biologically active molecules [1]. Its structural features provide a well-defined molecular architecture that facilitates further derivatization, particularly in the development of targeted inhibitors and ligands for drug discovery programs [2].

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: Generic Substitution Risks


The specific substitution pattern of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is critical for its intended use as a building block or pharmacophore. Close analogs, such as the 5-amino derivative or compounds with alternative N-alkylations, may exhibit significantly altered physicochemical properties, including LogD and solubility, and divergent synthetic accessibility [1]. Furthermore, the pyrrolidine-1-carbonyl moiety at the 4-position is a key determinant of binding affinity and selectivity in biological systems, as demonstrated by structure-activity relationship (SAR) studies on related pyrazole-based inhibitors [2][3]. Therefore, direct substitution without careful validation of these parameters can lead to irreproducible synthetic outcomes or loss of biological activity.

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: Comparative Evidence


C-N Bond vs C-C Coupling in KDM5 Inhibitor Synthesis

The replacement of a C-C bond between pyrrolidine and pyridine with a C-N bond to form a pyrazole analog (compound 35) significantly simplified synthesis, a key advantage for high-throughput analog generation. This transformation is analogous to the amide bond present in 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, which is readily formed via standard amide coupling conditions. The C-N bond formation avoids the complex and often low-yielding cross-coupling steps required for C-C linked analogs [1].

Medicinal Chemistry Synthetic Methodology KDM5 Inhibitors

Molecular Weight and Lipophilicity Benefits for KDM5 Inhibitors

In a structure-based design study, the optimized pyrazole analog (compound 50) demonstrated reduced molecular weight (MW) and lower lipophilicity (LogD) compared to the original HTS hit (compound 9). The 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole fragment is likely to contribute to these favorable physicochemical properties, which are often correlated with improved solubility and metabolic stability [1].

Drug Design Physicochemical Properties KDM5 Inhibitors

Potency of Pyrrolidine-Pyrazole Ureas Against 11β-HSD1

A series of pyrrolidine-pyrazole ureas were evaluated as inhibitors of 11β-hydroxysteroid-dehydrogenase type 1 (11β-HSD1). While the target compound is not a urea, the pyrazole-pyrrolidine scaffold is a key component. The most potent compound in this series (IC50 = 0.1 nM) demonstrates the potential for high affinity interactions with this target [1]. This suggests that the 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole fragment, when appropriately elaborated, can yield potent inhibitors.

11β-HSD1 Inhibition Structure-Activity Relationship Metabolic Disease

SAR of Pyrazole-Pyrrolidine S1PR2 Inhibitors in 5-FU Resistance

Structure-activity relationship (SAR) studies on pyrrolidine-pyrazole-based derivatives identified potent S1PR2 inhibitors capable of reversing 5-fluorouracil (5-FU) resistance in colorectal cancer by downregulating dihydropyrimidine dehydrogenase (DPD) expression [1]. The 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole core provides a starting point for exploring similar SAR, as the substituents at the 1- and 4-positions are key modulators of activity.

S1PR2 Antagonism Colorectal Cancer Chemoresistance

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: Application Scenarios


KDM5 Inhibitor Lead Optimization

Use as a core scaffold for synthesizing novel KDM5A/B inhibitors. The C-N amide linkage facilitates straightforward analog synthesis, and the fragment is expected to impart favorable physicochemical properties (reduced MW and LogD) [1]. Researchers can leverage the known SAR of related pyrazole-pyrrolidine derivatives to design potent and selective inhibitors for epigenetic targets in oncology.

11β-HSD1 Inhibitor Development

Employ as a key intermediate in the synthesis of pyrrolidine-pyrazole ureas and related analogs targeting 11β-HSD1. The high potency achieved by optimized leads (IC50 = 0.1 nM) in this series validates the scaffold's potential [2]. This is particularly relevant for programs focused on metabolic diseases like type 2 diabetes.

S1PR2 Antagonist Discovery to Overcome Chemoresistance

Utilize as a starting point for designing S1PR2 antagonists based on established SAR from pyrrolidine-pyrazole derivatives [3]. This application is supported by evidence that such inhibitors can reverse 5-FU resistance in colorectal cancer models, offering a novel strategy for combination therapy.

Fragment-Based Drug Discovery and Library Synthesis

Incorporate into fragment libraries for high-throughput screening against novel targets. The compound's low molecular weight (179.22 g/mol), defined substitution pattern, and synthetic tractability make it an ideal fragment for fragment-based lead discovery and subsequent elaboration.

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